molecular formula C19H19ClFNO4 B214862 Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B214862
M. Wt: 379.8 g/mol
InChI Key: HDHLFKHBHYSKSS-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (DFV) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFV is a pyridine derivative that has been synthesized using various methods.

Mechanism of Action

Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its pharmacological effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis, and the inhibition of angiogenesis. Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the expression of various inflammatory mediators, including TNF-α, IL-1β, and IL-6. Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit angiogenesis by inhibiting the expression of VEGF and MMP-2.
Biochemical and Physiological Effects:
Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to exert various biochemical and physiological effects, including the modulation of oxidative stress, the inhibition of cell proliferation, and the regulation of immune responses. Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to modulate oxidative stress by increasing the levels of antioxidant enzymes, including superoxide dismutase and catalase. Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to inhibit cell proliferation in cancer cells by inducing cell cycle arrest and inhibiting DNA synthesis. Additionally, Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to regulate immune responses by modulating the expression of various cytokines and chemokines.

Advantages and Limitations for Lab Experiments

Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate also has some limitations, including its poor solubility in water and its instability under acidic conditions.

Future Directions

Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several potential future directions, including its use as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate may also be investigated for its potential applications in the field of organic synthesis, as it has been shown to exhibit unique reactivity and selectivity. Additionally, Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate may be investigated for its potential as a molecular probe for studying various biological processes.

Synthesis Methods

Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been synthesized using various methods, including the Hantzsch reaction, the Knoevenagel reaction, and the Wittig reaction. The Hantzsch reaction involves the condensation of 2-methyl-3-oxobutanoic acid, 4-fluorobenzaldehyde, and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The Knoevenagel reaction involves the condensation of 4-fluorobenzaldehyde and 2,6-dimethyl-3,5-pyridinedicarboxylic acid in the presence of piperidine and ethanol. The Wittig reaction involves the condensation of 4-fluorobenzaldehyde and 2,6-dimethyl-3,5-pyridinedicarboxylic acid in the presence of triphenylphosphine and butyllithium.

Scientific Research Applications

Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and organic chemistry. Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.

properties

Product Name

Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Molecular Formula

C19H19ClFNO4

Molecular Weight

379.8 g/mol

IUPAC Name

dimethyl 4-[(Z)-2-chloro-2-(4-fluorophenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H19ClFNO4/c1-10-16(18(23)25-3)14(17(11(2)22-10)19(24)26-4)9-15(20)12-5-7-13(21)8-6-12/h5-9,14,22H,1-4H3/b15-9-

InChI Key

HDHLFKHBHYSKSS-DHDCSXOGSA-N

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)/C=C(/C2=CC=C(C=C2)F)\Cl)C(=O)OC

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C=C(C2=CC=C(C=C2)F)Cl)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C=C(C2=CC=C(C=C2)F)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.